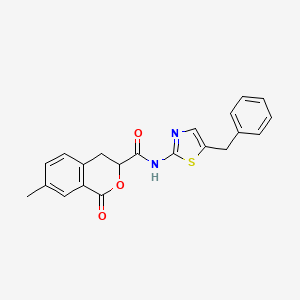

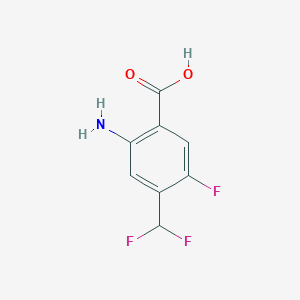

![molecular formula C11H7ClN4S B2912406 N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine CAS No. 2319877-15-9](/img/structure/B2912406.png)

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . The synthesis involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .Aplicaciones Científicas De Investigación

Quantum Chemical Analysis and Tautomerism

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is part of a class of compounds that have been studied for their quantum chemical properties. These compounds exhibit dynamic tautomerism and have divalent N(I) character, which is significant for their electron-donating properties. The competition between thiazole and pyridine groups for the tautomeric hydrogen is notable, influencing the electron distribution and protonation energy of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Antiproliferative Activities against Human Cancer Cell Lines

A one-pot synthesis method for compounds related to N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine has been developed. These compounds have shown promising antiproliferative properties against human cancer cell lines, comparable to cisplatin. The presence of hydrophobic substituents in the heterocyclic fused and phenyl rings enhances their biological effects (Matysiak et al., 2012).

Metal-Free Synthesis Approach

The synthesis of biologically potent derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine through an oxidative C–S bond formation strategy has been explored. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and straightforward purification process (Mariappan et al., 2016).

Microwave-Assisted Synthesis

Innovative microwave-assisted synthesis techniques have been employed to create novel derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine. This method is inspired by marine topsentines and nortopsentines, offering efficient production of these compounds (Deau et al., 2014).

Mecanismo De Acción

Thiazolo[5,4-b]pyridines have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .

Propiedades

IUPAC Name |

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRXQWIGQXRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)

![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

methylamine hydrochloride](/img/structure/B2912340.png)

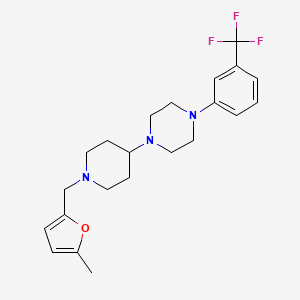

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)